molecular formula C13H10FNO2 B14436868 3-Fluoro-N-hydroxy-N-phenylbenzamide CAS No. 79115-31-4

3-Fluoro-N-hydroxy-N-phenylbenzamide

Cat. No.: B14436868
CAS No.: 79115-31-4
M. Wt: 231.22 g/mol
InChI Key: VAOSSGQUPGENMP-UHFFFAOYSA-N
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Description

3-Fluoro-N-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H10FNO It is a derivative of benzamide, where a fluorine atom is substituted at the third position of the benzene ring, and a hydroxyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxy-N-phenylbenzamide typically involves the reaction of 3-fluorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 3-Fluoro-N-phenylbenzamide, while substitution reactions could produce various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-N-hydroxy-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-hydroxy-N-phenylbenzamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group increases its solubility and reactivity in various chemical reactions .

Properties

CAS No.

79115-31-4

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

3-fluoro-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H10FNO2/c14-11-6-4-5-10(9-11)13(16)15(17)12-7-2-1-3-8-12/h1-9,17H

InChI Key

VAOSSGQUPGENMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

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